molecular formula C13H14N4 B13809030 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 585551-21-9

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B13809030
CAS No.: 585551-21-9
M. Wt: 226.28 g/mol
InChI Key: BELZXUNCHWFEKP-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted pyridine derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrole derivatives such as:

Uniqueness

What sets 2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H16N4
Molecular Weight240.31 g/mol
LogP2.9157
Polar Surface Area50.018 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Biological Activity Overview

Research indicates that compounds containing pyridine and pyrrole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, derivatives of pyridine and pyrrole have been explored for their potential in treating various diseases.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds show promising antimicrobial activity. For instance, pyrrole derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Case Study: Antibacterial Efficacy

A comparative study evaluated several pyrrole derivatives against common bacterial strains:

Compound NameMIC (μg/mL)Control (Ciprofloxacin)
Pyrrole derivative A3.122
Pyrrole derivative B6.252
Pyrrole derivative C12.52

This study suggests that the presence of the pyrrole ring enhances antibacterial efficacy, which may also apply to the compound .

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For example, certain pyridine derivatives have shown selective toxicity towards tumorigenic cells while exhibiting lower toxicity in non-tumorigenic cells.

Case Study: Cytotoxicity Assessment

In a cytotoxicity assay using MCF7 breast cancer cells, a related compound demonstrated an IC50 value of approximately 105.6 µM, indicating significant anticancer activity without high toxicity to normal cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in disease processes. For instance, compounds with similar structures have been shown to inhibit enzymes or receptors involved in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the pyridine and pyrrole rings can lead to enhanced activity or selectivity for specific targets.

Properties

CAS No.

585551-21-9

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-3-10-8(2)12(11-5-4-6-16-11)9(7-14)13(15)17-10/h4-6,16H,3H2,1-2H3,(H2,15,17)

InChI Key

BELZXUNCHWFEKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CN2)C

Origin of Product

United States

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